molecular formula C9H11N3O2 B10966831 N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide

N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B10966831
M. Wt: 193.20 g/mol
InChI Key: SMGBTMVHAROGBZ-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide is a heterocyclic compound that features both a pyrimidine ring and a tetrahydrofuran ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The pyrimidine moiety is known for its wide range of pharmacological activities, making it a privileged structure in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide typically involves the formation of the pyrimidine ring followed by the introduction of the tetrahydrofuran moiety. One common method involves the reaction of a pyrimidine derivative with a tetrahydrofuran carboxylic acid derivative under appropriate conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide is unique due to the combination of the pyrimidine and tetrahydrofuran rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential for diverse biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N-pyrimidin-2-yloxolane-2-carboxamide

InChI

InChI=1S/C9H11N3O2/c13-8(7-3-1-6-14-7)12-9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,10,11,12,13)

InChI Key

SMGBTMVHAROGBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC=CC=N2

Origin of Product

United States

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